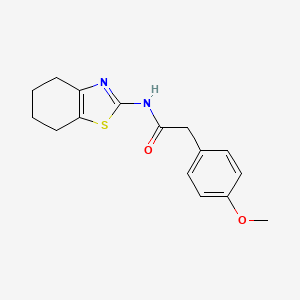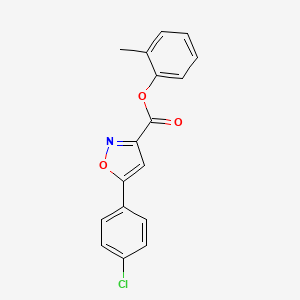![molecular formula C24H23ClN2O3S B11358878 N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358878.png)
N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structural features, which include a chlorobenzyl group, an isopropyl group, and a dibenzo[c,e][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[c,e][1,2]thiazine ring system.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a strong base.
Attachment of the chlorobenzyl group: The chlorobenzyl group is typically introduced through nucleophilic substitution reactions using 4-chlorobenzyl halides.
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through amidation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new therapeutic agents due to its unique structural features and biological activity.
Material Science: Investigation of its properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to altered cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(9-isopropyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the dioxido group, resulting in different chemical and biological properties.
N-(4-chlorobenzyl)-2-(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness
N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of the isopropyl group and the dioxido functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H23ClN2O3S |
|---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C24H23ClN2O3S/c1-16(2)18-9-12-22-21(13-18)20-5-3-4-6-23(20)31(29,30)27(22)15-24(28)26-14-17-7-10-19(25)11-8-17/h3-13,16H,14-15H2,1-2H3,(H,26,28) |
InChI Key |
YGQABCBJQOQWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11358796.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11358808.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11358809.png)
![2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11358822.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B11358824.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358830.png)


![5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11358849.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide](/img/structure/B11358861.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11358864.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11358871.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11358885.png)
